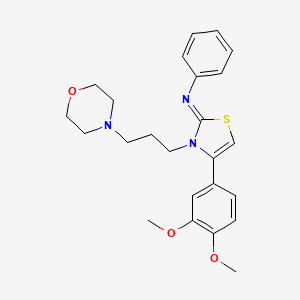
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, aniline moiety, and a morpholinopropyl group, which are crucial for its biological activity. Its molecular formula is C20H26N4O2S, and it has a molecular weight of approximately 398.52 g/mol.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and aniline under controlled conditions. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF), along with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the imine bond.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. In vitro tests have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:
- Antifungal Activity : Compounds related to this compound have shown effectiveness against Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MICs) comparable to standard antifungals like ketoconazole .
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli. The specific MIC values varied but indicated a potential for development into a therapeutic agent.
Cytotoxicity
Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3 fibroblasts) revealed that the compound exhibits selective toxicity. The IC50 values for related compounds were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Doxorubicin (control) | >1000 |
This suggests that while the compound may inhibit fungal growth effectively, it shows a lower cytotoxic effect on normal cells at therapeutic concentrations .
The mechanism by which thiazole derivatives exert their biological effects often involves interference with essential cellular processes. For example:
- Inhibition of Ergosterol Biosynthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi by targeting cytochrome P450 enzymes (CYP51), leading to disrupted cell membrane integrity .
- Enzyme Inhibition : Docking studies suggest that the compound may bind effectively to active sites of enzymes involved in metabolic pathways critical for pathogen survival.
Case Studies
- Study on Antifungal Activity : A study synthesized several thiazole derivatives and assessed their antifungal properties. Among them, derivatives closely related to our compound exhibited MIC values as low as 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .
- Cytotoxicity Analysis : Another investigation evaluated the cytotoxic effects of similar thiazole compounds on cancer cell lines, demonstrating that modifications in substituents significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups .
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-28-22-10-9-19(17-23(22)29-2)21-18-31-24(25-20-7-4-3-5-8-20)27(21)12-6-11-26-13-15-30-16-14-26/h3-5,7-10,17-18H,6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUXUUERBTKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCN4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














